Itaconic acid, magnesium salt
Description
Historical Perspectives in Scientific Discovery and Initial Characterization
The journey of itaconic acid, and by extension its salts, begins in the 19th century. In 1836, the chemist Samuel Baup first identified it as a product resulting from the dry distillation of citric acid. wikipedia.org A few years later, in 1840, Crassus proposed the name "itaconic acid," which is an anagram of "aconitic acid," another compound derived from citric acid. scispace.comnih.govmdpi.com For nearly a century, the understanding of itaconic acid was confined to chemical synthesis methods, such as the pyrolysis of citric acid which yields itaconic anhydride (B1165640), followed by hydrolysis to obtain the acid. mdpi.comatamanchemicals.com
A paradigm shift occurred in the late 1920s and early 1930s when itaconic acid was discovered to be a natural product of microbial metabolism. scispace.com In 1929, Kinoshita first reported that the fungus Aspergillus itaconicus could produce the acid through fermentation. mdpi.comatamanchemicals.com This was followed by a 1939 study showing that strains of Aspergillus terreus could also produce itaconic acid from glucose, a discovery that laid the foundation for future biotechnological production. nih.gov These findings transformed itaconic acid from a laboratory curiosity into a viable bio-based chemical, with industrial-scale fermentation of carbohydrates becoming the primary production method since the 1960s. wikipedia.orgatamanchemicals.com The initial characterization identified it as a white, crystalline, non-toxic solid, soluble in water and ethanol. wikipedia.orgatamanchemicals.com Its chemical structure, featuring two carboxyl groups and a reactive methylene (B1212753) group, was recognized as key to its potential for polymerization and chemical derivatization, including the formation of various metal salts. mdpi.comatamanchemicals.comnih.gov
Significance of Itaconic Acid and Its Salt Forms in Modern Chemical and Biological Research
Itaconic acid is recognized by the US Department of Energy as one of the top 12 value-added chemicals from biomass, highlighting its importance as a renewable platform chemical. mdpi.comnih.gov Its unique trifunctional structure allows it to be a building block for a wide range of materials, including resins, plastics, and elastomers, often serving as a bio-based alternative to petrochemicals like acrylic acid. mdpi.commdpi.comresearchgate.net
Beyond its industrial applications, a surge in academic research has unveiled the profound biological significance of itaconate (the dissociated form of itaconic acid). In a major discovery, it was identified as a metabolite produced by mammalian immune cells, such as macrophages, during inflammation. scispace.comnih.govmdpi.com Itaconate functions as an immunomodulatory and antimicrobial agent. nih.govrsc.org It exerts these effects through various mechanisms, including the inhibition of enzymes like succinate (B1194679) dehydrogenase (SDH) in the tricarboxylic acid (TCA) cycle and isocitrate lyase in the glyoxylate (B1226380) shunt of pathogens like Salmonella enterica and Mycobacterium tuberculosis. atamanchemicals.comnih.govmdpi.com This immunometabolic role has positioned itaconate as a key molecule in understanding inflammatory diseases, immune responses, and host-pathogen interactions. mdpi.comnih.gov
The salt forms of itaconic acid are crucial for modulating its properties and expanding its research applications. The formation of salts with metals like magnesium can alter solubility, reactivity, and structural characteristics. mdpi.com While much of the biological research has focused on itaconate itself or its ester derivatives (like 4-octyl itaconate) for their cell-penetrating abilities, the direct study of its inorganic salts is also an active area. mdpi.combmj.com
Specifically, Itaconic acid, magnesium salt (magnesium itaconate) has been a subject of specific research, particularly in materials science. A notable study demonstrated the in situ generation of magnesium itaconate within an acrylonitrile-butadiene copolymer matrix. allenpress.com In this application, itaconic acid reacts with magnesium oxide during the compounding process to form magnesium itaconate nanocrystals. allenpress.com These salt nanocrystals act as a reinforcing agent and facilitate the formation of ionic crosslinks in addition to covalent bonds, significantly enhancing the mechanical properties, such as tensile strength, of the resulting elastomer. allenpress.com Early pharmacological research from 1947 also specifically investigated the properties of itaconic acid's sodium, magnesium, and calcium salts. nih.gov Furthermore, magnesium itself is a critical component in the fermentation media used for the biotechnological production of itaconic acid, where it is essential for fungal development and high-yield acid production. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H4MgO4 |
|---|---|
Molecular Weight |
152.39 g/mol |
IUPAC Name |
magnesium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.Mg/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI Key |
KMGUUVHVXYFYQN-UHFFFAOYSA-L |
Canonical SMILES |
C=C(CC(=O)[O-])C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Advanced Research on Itaconic Acid Metabolism and Biochemical Roles
Elucidation of Biosynthetic Pathways
The formation of itaconic acid is intricately linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. However, the specific pathways for its synthesis exhibit notable diversity across different organisms, primarily in fungi and mammals.
Intermediates of the Tricarboxylic Acid Cycle in Itaconate Formation
The biosynthesis of itaconic acid originates from the TCA cycle intermediate, cis-aconitate. aau.dk In a key enzymatic step, cis-aconitate is diverted from the TCA cycle and decarboxylated to form itaconic acid. This process is catalyzed by the enzyme cis-aconitate decarboxylase (CAD). researchgate.net Studies in the fungus Aspergillus terreus have provided clear evidence for this pathway, demonstrating that intermediates of the Krebs cycle increase during itaconic acid production. plos.orgcas.cn The conversion of glucose to pyruvate (B1213749) via the Embden-Meyerhof-Parnas (EMP) pathway precedes the entry of carbon into the TCA cycle, where citrate (B86180) is formed and subsequently converted to cis-aconitate. plos.orgcas.cn
In mammalian immune cells, such as macrophages, a similar pathway is activated in response to inflammatory stimuli like lipopolysaccharide (LPS). aau.dkaau.dkuniversiteitleiden.nl The enzyme responsible for the decarboxylation of cis-aconitate in mammals is known as aconitate decarboxylase 1 (ACOD1), which is encoded by the immune-responsive gene 1 (Irg1). aau.dkuniversiteitleiden.nl The synthesis of itaconate within the mitochondria of these cells represents a significant metabolic shift, diverting a key TCA cycle intermediate towards a specialized function. aau.dkaau.dk
Comparative Analysis of Biosynthetic Mechanisms Across Diverse Organisms
While the use of a TCA cycle intermediate is a common theme, the specific biosynthetic routes to itaconic acid display remarkable differences between various organisms, most notably between the fungi Aspergillus terreus and Ustilago maydis, and mammalian cells.
In Aspergillus terreus and mammalian macrophages, itaconic acid is synthesized directly from cis-aconitate via the action of cis-aconitate decarboxylase (CadA in fungi, ACOD1 in mammals). aau.dknih.govfrontiersin.orgnih.gov This enzyme is primarily located in the cytosol, which necessitates the transport of mitochondrially-produced cis-aconitate into the cytoplasm for conversion to itaconic acid. uni-regensburg.deresearchgate.net
In contrast, the basidiomycetous fungus Ustilago maydis employs an alternative pathway. nih.govfrontiersin.org Instead of directly decarboxylating cis-aconitate, U. maydis first isomerizes it to trans-aconitate using an enzyme called aconitate-delta-isomerase. aau.dkfrontiersin.org Subsequently, a different enzyme, trans-aconitate decarboxylase, catalyzes the decarboxylation of trans-aconitate to yield itaconic acid. frontiersin.orgnih.gov This highlights a fascinating example of convergent evolution, where different enzymatic strategies have evolved to produce the same valuable metabolite.
The table below summarizes the key differences in the biosynthetic pathways of itaconic acid in these organisms.
| Organism | Key Precursor | Key Enzyme(s) | Cellular Location of Final Step |
| Aspergillus terreus | cis-Aconitate | cis-Aconitate decarboxylase (CadA) | Cytosol |
| Mammalian Macrophages | cis-Aconitate | Aconitate decarboxylase 1 (ACOD1/Irg1) | Cytosol |
| Ustilago maydis | cis-Aconitate | Aconitate-delta-isomerase, trans-Aconitate decarboxylase | Cytosol |
Mechanistic Studies of Itaconate Interaction with Cellular Processes
Itaconic acid is not merely a metabolic byproduct; it actively engages with and modulates fundamental cellular processes. Its chemical structure, featuring a reactive α,β-unsaturated carbonyl group, underpins its ability to interact with and inhibit key enzymes and influence metabolic pathways.
Inhibition of Key Metabolic Enzymes (e.g., Succinate (B1194679) Dehydrogenase)
One of the most well-characterized functions of itaconic acid is its role as a competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. plos.orgnih.gov Due to its structural similarity to the natural substrate of SDH, succinate, itaconate can bind to the active site of the enzyme, thereby blocking the oxidation of succinate to fumarate. uni-regensburg.denih.gov This inhibition has been demonstrated to be a reversible process. plos.org
The inhibition of SDH by itaconate leads to the accumulation of succinate within the cell. plos.org This accumulation has significant downstream effects, as succinate itself can act as a signaling molecule, influencing inflammatory responses. By modulating SDH activity, itaconate can therefore regulate the metabolic state and effector functions of immune cells like macrophages.
Modulation of Coenzyme A Metabolism and Related Pathways
Beyond its direct effects on SDH, itaconic acid can be metabolically activated through its conversion to itaconyl-CoA. plos.orgcas.cn This reaction allows itaconate to enter into the broader network of coenzyme A (CoA) metabolism, leading to further regulatory effects.
The formation of itaconyl-CoA has been shown to impact several metabolic pathways. For instance, itaconyl-CoA can inhibit the enzyme methylmalonyl-CoA mutase, an important enzyme in the catabolism of branched-chain amino acids and odd-chain fatty acids. plos.org This inhibition can alter the balance of various CoA species within the mitochondria. plos.orgcas.cn Furthermore, itaconyl-CoA has been implicated as a competitive inhibitor of 5-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in heme synthesis in erythroid precursors.
The electrophilic nature of itaconic acid also allows it to directly modify proteins through a process called alkylation, specifically targeting cysteine residues. aau.dknih.gov This covalent modification can alter the function of target proteins. A key example is the alkylation of Keap1, a protein that regulates the transcription factor Nrf2. aau.dk By modifying Keap1, itaconate prevents the degradation of Nrf2, allowing it to accumulate and activate downstream antioxidant and anti-inflammatory genes. aau.dknih.gov
Intracellular and Extracellular Transport Mechanisms of Itaconate
The compartmentalized nature of eukaryotic cells necessitates specific transport mechanisms to shuttle itaconic acid between the mitochondria, where its precursor is synthesized, the cytosol, where it is formed in many organisms, and the extracellular space.
As cis-aconitate is produced within the mitochondria, its export to the cytosol for conversion to itaconic acid is a critical step. In mammalian cells, itaconate itself has been shown to be transported across the inner mitochondrial membrane by the oxoglutarate carrier, the dicarboxylate carrier, and the citrate carrier. plos.orguni-regensburg.de In fungi, dedicated mitochondrial carrier family (MCF) proteins, such as MttA in A. terreus and Mtt1 in U. maydis, are encoded within the itaconate gene clusters and are crucial for this transport step. universiteitleiden.nl
Once in the cytosol, itaconic acid can be transported out of the cell. In fungi, this extracellular transport is mediated by major facilitator superfamily (MFS) transporters, namely MfsA in A. terreus and Itp1 in U. maydis. universiteitleiden.nl In mammalian macrophages, the ATP-binding cassette transporter G2 (ABCG2) has been identified as an extracellular transporter for itaconate. cas.cnuni-regensburg.de More recently, SLC13A3 has been identified as another transporter responsible for the intracellular uptake of itaconate in hepatocytes, facilitating its antimicrobial effects in non-immune cells. aau.dk The transport of itaconate into phagosomes, where it can exert its antimicrobial activity, has also been observed. cas.cn
The table below details the known transporters for itaconic acid and its precursors.
| Transport Process | Organism/Cell Type | Transporter(s) |
| Mitochondrial Export | Mammalian Cells | Oxoglutarate carrier, Dicarboxylate carrier, Citrate carrier |
| Aspergillus terreus | MttA | |
| Ustilago maydis | Mtt1 | |
| Extracellular Export | Aspergillus terreus | MfsA |
| Ustilago maydis | Itp1 | |
| Mammalian Macrophages | ABCG2 | |
| Intracellular Uptake | Hepatocytes | SLC13A3 |
Investigative Research on Reactivity and Derivatization of Itaconic Acid and Its Salt Forms
Studies on Polymerization Chemistry of Itaconic Acid and Its Esters
The polymerization of itaconic acid and its esters has been a focal point of research for developing bio-based polymers. wordpress.com These monomers can undergo both radical and anionic polymerization to yield high-molecular-weight polymers. researchgate.net
Radical Polymerization Mechanisms and Kinetics
Free radical polymerization (FRP) is a common method for polymerizing itaconic acid and its derivatives. researchgate.net However, itaconic acid is known to be a less reactive monomer in FRP, often resulting in slow reaction rates and polymers with low molar masses. researchgate.netnih.gov This reduced reactivity is attributed to steric hindrance from the two carboxyl groups and the formation of stable allylic radicals, which can lead to degradative chain transfer. researchgate.net Consequently, higher concentrations of initiators are typically required. researchgate.net
Kinetic studies of the persulfate-initiated free-radical polymerization of itaconic acid in an aqueous medium have revealed non-classical dependencies of both the polymerization rate and the initiator decomposition rate on monomer and initiator concentrations. researchgate.net The decomposition of the persulfate initiator is significantly affected by the acidity of the aqueous medium, which is influenced by the dissociation of itaconic acid. researchgate.net Research has also identified the formation of side products, such as 2-hydroxyparaconic acid and itatartaric acid, during the polymerization process. researchgate.net The end-groups of the resulting poly(itaconic acid) can include sulfate (B86663), hydroxyl, and lactone groups, arising from disproportionation, combination, and transfer processes. researchgate.net
Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have been explored to overcome the limitations of FRP. nih.gov By optimizing reaction conditions, particularly the temperature, CRP methods can produce polymers with higher molar masses and narrower polydispersity indices. nih.gov
Copolymerization with Various Monomers
Copolymerization of itaconic acid and its esters with other vinyl monomers is a widely used strategy to tailor the properties of the resulting polymers. researchgate.net Itaconic acid has been successfully copolymerized with a variety of monomers, including:
Acrylonitrile (B1666552): Studies on the copolymerization of itaconic acid with acrylonitrile in aqueous solutions at different pH values have shown that the reactivity of itaconic acid is highly dependent on its ionization state. oup.com The dianionic form of itaconic acid exhibits poor homopolymerization but can effectively copolymerize with other monomers. oup.com
Methyl Methacrylate (B99206) (MMA): Copolymers of itaconic anhydride (B1165640) and methyl methacrylate have been prepared via free radical copolymerization. researchgate.net These copolymers are noted for the long-term stability of the anhydride moieties. researchgate.net
[(3-methacryloylamino)propyl]trimethylammonium chloride (TMAPMACh): Copolymers of TMAPMACh and itaconic acid have been synthesized in an aqueous medium using ammonium (B1175870) persulfate as an initiator. researchgate.net
10-hydroxyhexylitaconic acid (10-HHIA): Biobased polyvinyls have been developed by the free radical aqueous polymerization of itaconic acid and 10-HHIA. nih.gov
The reactivity ratios of itaconic acid in copolymerization are influenced by factors such as pH and the nature of the comonomer. oup.com The presence of the carboxyl groups in itaconic acid can also lead to specific interactions and properties in the resulting copolymers.
Chemical Modifications and Functionalization Studies
The presence of both a double bond and two carboxylic acid groups makes itaconic acid a versatile platform for chemical modification and the synthesis of novel building blocks. wordpress.commdpi.com
Aza-Michael Addition Reactions with Itaconic Acid Derivatives
The carbon-carbon double bond in itaconic acid and its esters is susceptible to nucleophilic attack, making it suitable for Aza-Michael addition reactions. researchgate.netnih.gov This reaction involves the addition of an amine to the activated double bond.
Reaction with Primary Amines: The Aza-Michael addition of primary amines to itaconates can be followed by a spontaneous intramolecular cyclization, leading to the formation of N-substituted pyrrolidone derivatives. researchgate.netnih.govfrontiersin.org This cascade reaction is an efficient method for converting an amine group into a stable carboxylic acid or ester functionalized monomer. nih.govfrontiersin.org
Reaction with Secondary Amines: Secondary amines add to itaconates to form the corresponding aza-Michael adduct without subsequent cyclization. researchgate.netnih.govfrontiersin.org
Factors Influencing the Reaction: The Aza-Michael reaction can be influenced by catalysts, solvents, and the concentration of the amine reactant. researchgate.net Undesirable side reactions, such as the isomerization of itaconate to the less reactive mesaconate, can be suppressed by using low-polarity solvents and lower temperatures. researchgate.netmdpi.com
The Aza-Michael addition has been utilized to modify polymers containing itaconate units, such as polyesters, by introducing new functional groups. nih.govfrontiersin.org It has also been applied to the modification of natural polymers like chitosan (B1678972), where the amine groups of chitosan react with itaconic acid to form a derivative with pyrrolidone-4-carboxylic acid groups. acs.orgnih.govresearchgate.net
Synthesis of Novel Chemical Building Blocks from Itaconic Acid
Itaconic acid serves as a versatile starting material for the synthesis of a variety of valuable chemical building blocks. mdpi.comsemanticscholar.orgnih.gov Its trifunctional structure allows for numerous chemical transformations. wordpress.com
The U.S. Department of Energy has identified itaconic acid as one of the top 12 bio-based building block chemicals. mdpi.comnih.gov Its derivatives have applications in the synthesis of resins, polyesters, and other specialty polymers. semanticscholar.orgresearchgate.net
Examples of transformations and resulting building blocks include:
Hydrogenation: The double bond can be hydrogenated to produce methylsuccinic acid.
Esterification: The carboxylic acid groups can be esterified to produce a range of dialkyl itaconates, which are important monomers. semanticscholar.org
Lactonization: Under certain conditions, itaconic acid can be converted to derivatives like 2-hydroxyparaconic acid. nih.gov
Amidation: Reaction with amines can lead to the formation of amides and polyamides.
These transformations expand the chemical space accessible from this renewable resource, enabling the creation of new materials with tailored properties. wordpress.com
Theoretical and Computational Chemistry Investigations
Theoretical and computational chemistry studies provide valuable insights into the reactivity and properties of itaconic acid and its derivatives. Density functional theory (DFT) calculations have been employed to study the interaction of itaconic acid-based coordination polymers with other molecules. researchgate.net
Computational studies can help to:
Understand the mechanisms of polymerization and side reactions.
Predict the reactivity of different itaconic acid derivatives.
Design new catalysts and reaction conditions for controlled polymerization and functionalization.
Investigate the electronic structure and properties of novel polymers derived from itaconic acid.
For instance, quantum computational studies have been used to understand the interactions and properties of polymer blends containing itaconic acid derivatives. mdpi.com These theoretical investigations complement experimental work and accelerate the development of new materials based on itaconic acid.
Molecular Modeling of Reactivity and Reaction Mechanisms
While specific molecular modeling studies focusing exclusively on itaconic acid, magnesium salt (magnesium itaconate) are not extensively documented in publicly available literature, the reactivity of the itaconate dianion, which constitutes the salt, has been the subject of computational interest. The reactivity of magnesium itaconate is fundamentally governed by the electronic and structural characteristics of the itaconate anion, with the magnesium cation primarily playing a role in stabilizing the negative charges and influencing the steric and electronic environment of the anion.
The itaconate molecule possesses two key functional groups that dictate its reactivity: two carboxylate groups and a carbon-carbon double bond conjugated with one of the carboxylate groups. This α,β-unsaturated carbonyl system makes the itaconate anion a proficient Michael acceptor. wikipedia.org Molecular modeling can be employed to understand the mechanism of nucleophilic addition to the double bond. Computational simulations, such as those using Monte Carlo methods, have been applied to model the polymerization of itaconate derivatives, providing insights into reaction kinetics and the structure of the resulting polymers. These models consider the competing reactions at the macroradical chain end to predict reactivity ratios.
Furthermore, the interaction between the magnesium cation and the itaconate dianion can be modeled to understand the salt's structure and its influence on reactivity. Computational studies on the coordination of Mg²⁺ with various ligands, including those with carboxylate groups, indicate a preference for an octahedral coordination geometry. researchgate.net In the context of magnesium itaconate, the Mg²⁺ ion would coordinate with the oxygen atoms of the two carboxylate groups. This coordination can influence the electron distribution within the itaconate anion, potentially altering the electrophilicity of the β-carbon in the Michael system and thereby modulating its reactivity towards nucleophiles.
The reaction mechanism for the derivatization of magnesium itaconate, for instance, through esterification or amidation reactions at the carboxylate groups, can also be investigated using molecular modeling. These studies would typically involve calculating the energy profiles of the reaction pathways, identifying transition states, and determining the activation energies. Such computational analyses can help in optimizing reaction conditions and predicting the feasibility of different derivatization strategies.
Table 1: Key Reactive Sites of the Itaconate Anion and Potential Reactions
| Reactive Site | Type of Reaction | Description |
| α,β-Unsaturated System | Michael Addition | Nucleophilic attack at the β-carbon of the double bond. The electrophilicity of this site is crucial for this reaction. nih.gov |
| Carboxylate Groups | Esterification / Amidation | Nucleophilic acyl substitution to form esters or amides. The reactivity can be influenced by the coordinating magnesium ion. |
| Carbon-Carbon Double Bond | Polymerization | Radical or anionic polymerization to form poly(itaconic acid) or its derivatives. |
Quantum Chemical Analysis of Itaconic Acid and Its Ionic Forms
Quantum chemical analysis, particularly using Density Functional Theory (DFT), provides a powerful tool for investigating the electronic structure and properties of itaconic acid and its ionic forms, including the itaconate dianion present in magnesium itaconate. These studies offer deep insights into the molecule's reactivity, stability, and spectroscopic properties.
For the itaconate dianion, quantum chemical calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The deprotonation of itaconic acid to form the monoanion and then the dianion can be modeled to calculate the pKa values of the two carboxylic acid groups. mdpi.com These calculations can also reveal how the electron distribution changes upon deprotonation, which in turn affects the reactivity of the different sites within the molecule.
In the context of magnesium itaconate, quantum chemical analysis can be used to study the nature of the interaction between the Mg²⁺ cation and the itaconate dianion. This includes calculating the binding energy, the optimal coordination geometry, and the charge transfer between the metal ion and the ligand. DFT calculations have been successfully used to study the coordination of Mg²⁺ with various ligands, providing valuable data on bond lengths, bond angles, and vibrational frequencies. researchgate.netmdpi.com
The electrophilic nature of the itaconate anion, which is central to its biological and chemical reactivity, can be quantified using quantum chemical descriptors such as the electrophilicity index. nih.gov The presence of the magnesium ion is expected to modulate this electrophilicity. By stabilizing the negative charges on the carboxylate groups, the Mg²⁺ ion can influence the electron-withdrawing effect of the carboxylate group conjugated with the double bond, thereby affecting the susceptibility of the molecule to nucleophilic attack.
Table 2: Calculated Electronic Properties of Itaconate Dianion (Illustrative)
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |
| Electrostatic Potential | Distribution of charge on the molecule's surface. | Identifies regions susceptible to electrophilic or nucleophilic attack. |
| Atomic Charges | Partial charges on individual atoms. | Provides insight into the polarity of bonds and the distribution of electrons. |
Advanced Process Development and Recovery Research for Itaconic Acid
Optimization of Fermentation Processes for Scalable Research Production
Magnesium, typically supplemented as magnesium sulfate (B86663) (MgSO₄·7H₂O), is a standard and indispensable component of the fermentation medium for Aspergillus terreus. Research has shown that magnesium is essential for improving the culture's tolerance to the acidic conditions that develop during fermentation as itaconic acid accumulates. This acid tolerance is crucial for maintaining cell viability and extending the productive phase of the fermentation.
While magnesium is a constant in fermentation media, its optimal concentration is often determined in the context of other media components. A significant body of research has focused on overcoming the potent inhibitory effects of manganese ions (Mn²⁺), which can be present in low-cost substrates. Studies have demonstrated that the inhibitory effect of manganese can be mitigated by carefully optimizing the concentrations of other medium components, including phosphate (B84403), iron, copper, and magnesium. This highlights the importance of a well-balanced ionic environment for robust and scalable itaconic acid production.
Below is a table summarizing the concentration of magnesium sulfate used in various optimized fermentation media for itaconic acid production by Aspergillus terreus.
| Substrate | A. terreus Strain | MgSO₄·7H₂O Concentration (g/L) | Key Finding |
| Glucose | Not Specified | 1.0 | Medium optimized to overcome Mn²⁺ inhibition. |
| Sago Starch Hydrolysate | TN484-M1 | 1.2 | Optimized for production from a low-cost starch source. |
| Glucose | Not Specified | 0.5 - 1.0 | General range found in various standard media formulations. |
| Thick Juice (Sugar Beet) | Ustilago sp. | Not specified, but Mg(OH)₂ used for pH control | Demonstrates alternative use of magnesium compounds in fermentation. nih.gov |
Separation and Purification Strategies from Fermentation Broth
Electrodialysis for Itaconic Acid Recovery
Electrodialysis (ED) has emerged as a promising technology for the separation and concentration of organic acids from fermentation broths. This membrane-based process uses an electric potential to drive the migration of ions through ion-exchange membranes. For itaconic acid, which exists as a charged itaconate anion at appropriate pH levels, ED can effectively separate it from non-ionic components like residual sugars.
The presence of magnesium ions (Mg²⁺) in the fermentation broth is a critical factor in the design and operation of ED systems for itaconic acid recovery. As divalent cations, magnesium ions will also migrate under the influence of the electric field. While this can be managed, studies on electro-membrane processes for organic acid recovery have shown that the presence of divalent cations like magnesium and calcium can accelerate membrane fouling. This fouling, often caused by the precipitation of salts with low solubility (e.g., magnesium hydroxide) at the membrane surface due to localized pH shifts, can reduce separation efficiency and increase operational costs.
Research has demonstrated the feasibility of using both conventional ED and electrodialysis with bipolar membranes (EDBM) for itaconic acid recovery. EDBM is particularly advantageous as it can split water molecules to generate protons (H⁺) and hydroxide ions (OH⁻), allowing for the direct conversion of the itaconate salt in the broth to itaconic acid in the product stream and the base for pH control in the fermenter. Studies have achieved high recovery ratios, sometimes exceeding 90%. Some research has noted that the retention of divalent cations like magnesium by certain membrane configurations can be an additional purification benefit, effectively removing these ions from the itaconic acid product stream. However, careful process control is required to manage the potential for scaling and maintain long-term membrane performance.
Crystallization Techniques for Enhanced Purity
Crystallization is the most established method for the primary recovery and purification of itaconic acid from concentrated fermentation broth. The process typically involves evaporation to increase the itaconic acid concentration, followed by cooling crystallization to induce the formation of solid itaconic acid crystals.
The presence of magnesium itaconate in the broth introduces complexities to the crystallization process. While specific solubility data for magnesium itaconate is not widely available, the principles of inorganic salt crystallization provide valuable insights. Research on other systems, such as the crystallization of calcium carbonate, has shown that magnesium ions can act as a crystallization inhibitor. The presence of Mg²⁺ has been observed to inhibit nucleation, meaning a higher degree of supersaturation is required to initiate crystal formation. Furthermore, magnesium ions can be incorporated into the crystal lattice or adsorb onto crystal surfaces, which can alter the crystal morphology and growth rate.
This suggests that in the context of itaconic acid purification, the presence of magnesium ions could necessitate a greater degree of broth concentration and more controlled cooling profiles to achieve efficient crystallization. It may also influence the final purity and shape of the itaconic acid crystals. Fractional crystallization, a technique that separates components based on differences in their solubility, could potentially be employed to separate itaconic acid from magnesium salts, although this would add complexity to the process. The efficiency of crystallization is therefore a function not only of itaconic acid concentration and temperature but also of the ionic composition, including the concentration of magnesium, of the fermentation broth.
Research on Utilization of Sustainable and Low-Cost Substrates for Bioproduction
To enhance the economic competitiveness of bio-based itaconic acid, there is extensive research into utilizing sustainable and low-cost substrates as alternatives to refined sugars. These feedstocks include lignocellulosic hydrolysates (from agricultural residues like corn stover or wood) and crude glycerol (a byproduct of biodiesel production).
These alternative substrates are chemically complex and contain a variety of compounds, including essential minerals and potential inhibitors. The mineral composition, including the concentration of magnesium, can be highly variable depending on the source of the biomass and the pretreatment methods used. For instance, one analysis of crude glycerol reported a magnesium concentration of 1.9 mg/kg.
This variability presents a challenge for fermentation process optimization. The inherent magnesium content of the substrate may be insufficient to meet the metabolic requirements of Aspergillus terreus, necessitating supplementation with magnesium salts. Conversely, in some cases, the concentration of magnesium or other metal ions could be in excess, potentially leading to suboptimal growth or production.
Therefore, when developing fermentation processes based on these sustainable feedstocks, it is crucial to first analyze their indigenous mineral content. The formulation of the nutrient medium must then be adjusted accordingly, ensuring that essential ions like magnesium are present at optimal concentrations while avoiding inhibitory levels of others. For example, a study on itaconic acid production from sago starch hydrolysate required the addition of 1.2 g/L of MgSO₄·7H₂O to the medium to achieve optimal results, demonstrating the need for supplementation even when using a carbohydrate-rich natural substrate. The successful utilization of low-cost substrates hinges on the ability to manage their complex and variable composition to create a balanced environment for microbial growth and product formation.
Future Research Directions and Emerging Paradigms for Itaconic Acid and Its Magnesium Salt
Further Elucidation of Underexplored Biochemical Roles and Interactions
Beyond its industrial applications as a polymer precursor, itaconic acid has been identified as a key metabolite with significant biochemical roles, particularly in mammalian immune responses. nih.govnih.gov Future research is aimed at a deeper understanding of these functions and exploring the therapeutic potential of itaconate and its salts, such as magnesium itaconate.
Emerging areas of investigation include:
Immunomodulatory Effects: Itaconic acid is produced in large quantities by macrophages during inflammation and acts as an immunomodulator. nih.govnih.gov It exerts anti-inflammatory effects through multiple mechanisms, including the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), which is a key component of the tricarboxylic acid (TCA) cycle and cellular respiration. nih.govnih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines. nih.gov
Antimicrobial and Antiviral Activity: Itaconic acid exhibits antimicrobial properties by inhibiting enzymes crucial for the metabolism of certain bacteria, such as isocitrate lyase in the glyoxylate (B1226380) shunt. nih.govscispace.com Recent studies have also suggested an antiviral role, for example, in the response to the ZIKA virus. nih.gov
Regulation of Cellular Metabolism: Itaconate can influence cellular metabolism beyond SDH inhibition. It has been shown to inhibit glycolysis and regulate epigenetic modifications. nih.gov As a salt, magnesium itaconate would dissociate to provide itaconate anions and magnesium ions. The itaconate would be expected to participate in these biochemical interactions, while the magnesium ions could play their own roles in cellular processes, as magnesium is a crucial cofactor for many enzymes and influences macrophage activity. uni-hamburg.de
Therapeutic Applications: The discovery of itaconate's role in inflammation and immunity has opened up avenues for its potential use in treating inflammatory and immune-related diseases. nih.govnih.gov Research is exploring the use of itaconate and its derivatives as therapeutic agents. nih.gov
| Biochemical Role/Interaction | Mechanism of Action | Potential Implication |
|---|---|---|
| Immunomodulation | Inhibition of succinate dehydrogenase (SDH), activation of Nrf2 and ATF3 transcription factors. nih.govnih.govnih.gov | Anti-inflammatory therapeutic potential. nih.gov |
| Antimicrobial Activity | Inhibition of key bacterial enzymes like isocitrate lyase and propionyl-CoA carboxylase. nih.govscispace.com | Development of new antimicrobial agents. nih.gov |
| Antiviral Activity | Associated with the expression of Acod1/IRG1 in response to viral infection. nih.gov | Potential for novel antiviral therapies. |
| Metabolic Regulation | Inhibition of glycolysis, regulation of epigenetic modifications via TET2 inhibition. nih.gov | Understanding and modulating cellular metabolic states in disease. |
| Protein Modification | Covalently modifies cysteine residues on proteins via Michael addition. researchgate.net | Regulation of protein function in various cellular pathways. nih.gov |
Integration of Advanced Computational and Experimental Approaches for Material and Reaction Design
The unique chemical structure of itaconic acid, featuring two carboxylic acid groups and a reactive double bond, makes it a versatile building block for a wide range of polymers. mdpi.comnih.gov The integration of computational modeling with advanced experimental techniques is accelerating the design and synthesis of novel itaconic acid-based materials with tailored properties.
Future research in this area will likely focus on:
Computational Prediction of Polymer Properties: Molecular descriptor-based computational methods are being used to predict in silico the properties of virtual polymers made from itaconic acid and other monomers. preprints.org This allows for the rational design of materials with specific characteristics, such as hydrophilicity, flexibility, and permeability, before their actual synthesis. preprints.org
Design of Novel Elastomers and Thermosets: Researchers are designing and synthesizing new elastomers and thermosets using itaconic acid as a key monomer. jocpr.comacs.org By controlling the composition and crosslinking of these polymers, materials with a wide range of mechanical properties can be created for applications in biomaterials and tissue engineering. jocpr.com
Controlled Polymerization Techniques: While itaconic acid derivatives can be sluggish to polymerize via free radical polymerization, the use of controlled radical polymerization (CRP) techniques is enabling the synthesis of well-defined polymers with high molar masses and narrow polydispersity. uni-freiburg.de This level of control is crucial for creating advanced materials with precise functionalities.
Functionalization via Click Chemistry: The reactive vinyl group of itaconic acid serves as a platform for post-polymerization modifications using highly efficient "click chemistry" reactions, such as the Michael addition or copper-catalyzed azide-alkyne cycloaddition (CuAAC). preprints.orgrsc.org This allows for the covalent attachment of various molecules to impart desired properties, such as antibacterial activity or affinity for biological targets. preprints.orgrsc.org
This integrated approach, combining predictive modeling with sophisticated synthesis and characterization, is paving the way for the next generation of sustainable and high-performance materials derived from itaconic acid and its salts.
Q & A
Q. What laboratory methods are recommended for synthesizing magnesium itaconate?
Magnesium itaconate can be synthesized via acid-base neutralization. React magnesium oxide, hydroxide, or carbonate with itaconic acid in aqueous solution under controlled pH (e.g., 6.5–7.5). Precipitation occurs due to the low solubility of magnesium salts. Purify via vacuum filtration and wash with ethanol to remove unreacted acid . Confirm stoichiometry using gravimetric analysis or titration to ensure a 1:1 molar ratio of Mg²⁺ to itaconate dianion .
Q. How can researchers verify the stoichiometric ratio of magnesium to itaconic acid in the salt?
Use elemental analysis (e.g., inductively coupled plasma mass spectrometry for Mg²⁺ quantification) paired with acid-base titration to determine itaconic acid content. Alternatively, thermogravimetric analysis (TGA) can validate the salt’s composition by decomposing it into MgO and measuring mass loss corresponding to itaconate .
Q. What challenges arise in synthesizing pure magnesium itaconate, and how are they resolved?
Impurities often stem from side reactions (e.g., Mg(OH)₂ formation in basic conditions) or residual reactants. To mitigate this, maintain precise pH control during synthesis and use excess itaconic acid to ensure complete Mg²⁺ neutralization. Recrystallization in water-ethanol mixtures improves purity .
Advanced Research Questions
Q. How can adsorption using Mg-Al layered double hydroxides (LDHs) optimize itaconic acid purification?
Mg-Al LDHs, synthesized via co-precipitation, adsorb itaconic acid via anion exchange. Optimize adsorption capacity by testing Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) isotherm models. Kinetic studies using pseudo-second-order models reveal chemisorption-dominated mechanisms. Adjust parameters like pH (optimal ~5–6) and LDH Mg/Al ratio (e.g., 3:1) to enhance efficiency .
Q. What methodologies resolve discrepancies between metabolic models and experimental itaconic acid yields?
Flux balance analysis (FBA) often overpredicts yields due to unmodeled by-products (e.g., glycolipids) or substrate toxicity (e.g., acetate inhibition in Ustilago maydis). Integrate experimental data (e.g., via Design of Experiments) to refine constraints in metabolic models. For example, acetate co-feeding improves yields by 22% but requires toxicity adjustments in simulations .
Q. How does the modified Gompertz model analyze itaconic acid production kinetics?
The model fits batch fermentation data using parameters like maximal production rate () and lag-phase time (). Apply nonlinear regression (e.g., least-squares in Excel Solver) to experimental time-series data. For Aspergillus terreus, correlates with aeration rates, while reflects metabolic adaptation phases .
Q. What genetic engineering strategies enhance itaconic acid production in non-fungal hosts?
In Yarrowia lipolytica, redirect carbon flux from lipids to itaconate via mitochondrial cis-aconitate decarboxylase (CAD) expression. Use CRISPR interference (CRISPRi) to downregulate competing pathways (e.g., TCA cycle via isocitrate dehydrogenase). Fed-batch bioreactors with glucose limitation achieve titers >130 g/L, outperforming fungal systems .
Q. How do isotopic labels (e.g., ¹³C₅-itaconic acid) aid metabolic pathway analysis?
Track itaconate incorporation into the TCA cycle using ¹³C-NMR or LC-MS. In Aspergillus niger, ¹³C labeling reveals carbon redistribution into succinate and citrate, highlighting competing pathways. This identifies targets for metabolic engineering (e.g., CAD overexpression to reduce by-products) .
Methodological Considerations
- Synthesis & Purification : Prioritize pH control and stoichiometric validation to minimize impurities .
- Fermentation Optimization : Combine kinetic modeling (Gompertz) with experimental design (RSM) to balance substrate uptake and toxicity .
- Data Reconciliation : Use hybrid FBA-DoE approaches to align metabolic models with empirical results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
